

# Unveiling the Off-Target Binding Profile of ACY-775: A Technical Guide

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## Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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## Introduction

**ACY-775** is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC, with an IC<sub>50</sub> of 7.5 nM.[1] Its selectivity and activity have made it a valuable tool for investigating the biological roles of HDAC6 in various pathological conditions, including neurological disorders and cancer. Understanding the off-target binding profile of any pharmacological agent is critical for interpreting experimental results and predicting potential side effects in clinical applications. This technical guide provides a comprehensive overview of the known off-target interactions of **ACY-775**, based on publicly available data.

## Core Target and Selectivity

**ACY-775** exhibits high selectivity for HDAC6 over other histone deacetylase isoforms. It demonstrates a selectivity of 60- to 1500-fold over class I HDACs.[2] Furthermore, **ACY-775** shows minimal activity against all other class II HDAC isoforms, with IC<sub>50</sub> values greater than 1 μM.[2]

## Off-Target Profile Summary

The most significant identified off-target of **ACY-775** is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2). This interaction was discovered through chemoproteomic target deconvolution studies. The binding affinity of **ACY-775** for MBLAC2 is nearly equipotent

to its affinity for its primary target, HDAC6. This dual-target occupancy is a key characteristic that differentiates **ACY-775** from its close analog, ACY-738, which is highly selective for HDAC6.

While comprehensive kinome scan data for **ACY-775** is not widely published, the existing literature focuses on its selectivity against other HDACs and the specific interaction with MBLAC2.

## Quantitative Off-Target Binding Data

The following tables summarize the quantitative data available for the binding of **ACY-775** to its primary target and key off-target.

Table 1: Inhibitory Activity of **ACY-775** against HDAC Isoforms

Target	IC50 (nM)	Selectivity over Class I HDACs	Reference
HDAC6	7.5	700-fold (average)	<a href="#">[2]</a>
Class I HDACs (HDAC1, 2, 3)	> 1000	-	<a href="#">[2]</a>
Other Class II HDACs	> 1000	-	<a href="#">[2]</a>

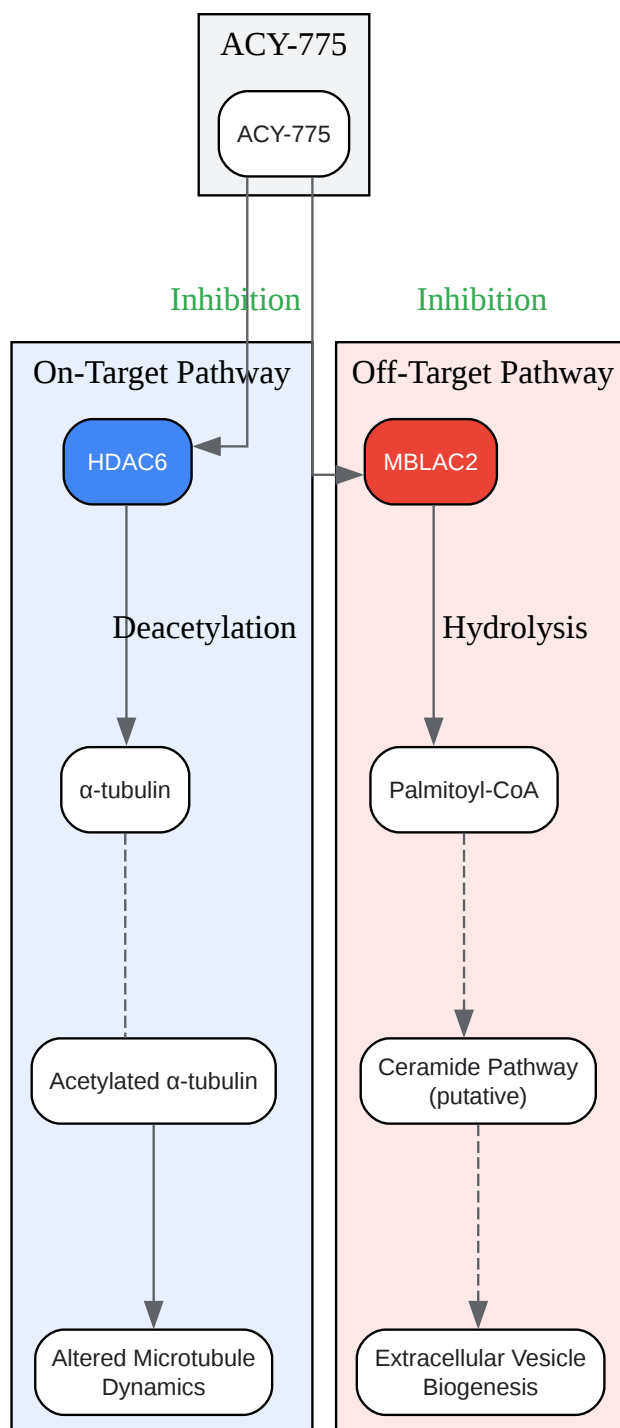
Table 2: Chemoproteomic Affinity Data for **ACY-775**

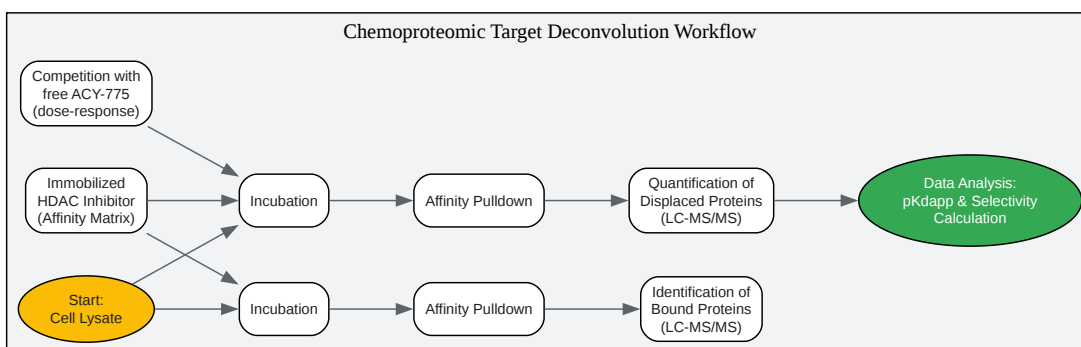
Target	Apparent Dissociation Constant (pKdapp)	Potency (pEC50)	CATDS*	Reference
HDAC6	6.4	-	0.52	
MBLAC2	6.1	8.2	-	

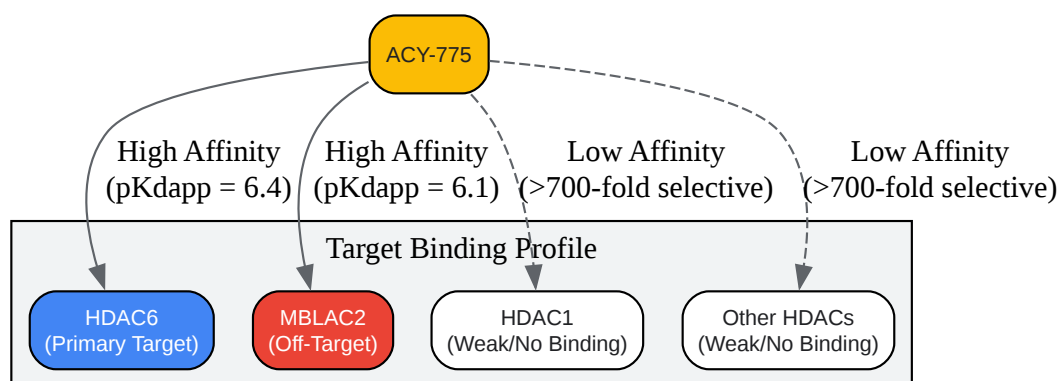
\*CATDS (Concentration- and Target-Dependent Selectivity) score. A score of 1 indicates high selectivity.

## Signaling Pathways and Experimental Workflows

To visually represent the interactions and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.







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## References

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- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Off-Target Binding Profile of ACY-775: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586464#acy-775-off-target-binding-profile]

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